Cas no 912350-00-6 (Potassium 4-iodophenyltrifluoroborate)

Potassium 4-iodophenyltrifluoroborate structure
912350-00-6 structure
Nome do Produto:Potassium 4-iodophenyltrifluoroborate
N.o CAS:912350-00-6
MF:C6H4BF3I
MW:270.806644439697
MDL:MFCD09800738
CID:93204
PubChem ID:23688160

Potassium 4-iodophenyltrifluoroborate Propriedades químicas e físicas

Nomes e Identificadores

    • Potassium 4-iodophenyltrifluoroborate
    • potassium,trifluoro-(4-iodophenyl)boranuide
    • Borate(1-), trifluoro(4-iodophenyl)-, potassium, (T-4)- (9CI)
    • potassium trifluoro(4-iodophenyl)boranuide
    • CS-0189289
    • Potassium 4-iodophenyltrifluoroborate, >=96%
    • Potassium 4-iodophenyl trifluoroborate
    • AS-2315
    • Potassium trifluoro(4-iodophenyl)borate(1-)
    • Potassium4-iodophenyltrifluoroborate
    • 912350-00-6
    • potassium;trifluoro-(4-iodophenyl)boranuide
    • MFCD09800738
    • E85477
    • AKOS016339814
    • DB-231690
    • DTXSID30635627
    • MDL: MFCD09800738
    • Inchi: 1S/C6H4BF3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H/q-1
    • Chave InChI: IQLRWNHKSKNCBF-UHFFFAOYSA-N
    • SMILES: F[B-](C1C=CC(I)=CC=1)(F)F

Propriedades Computadas

  • Massa Exacta: 309.90400
  • Massa monoisotópica: 309.90399g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 133
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 0Ų

Propriedades Experimentais

  • Ponto de Fusão: 297-299°C
  • PSA: 0.00000
  • LogP: 2.34560
  • Sensibilidade: Light Sensitive

Potassium 4-iodophenyltrifluoroborate Informações de segurança

Potassium 4-iodophenyltrifluoroborate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHENG KE LU SI SHENG WU JI SHU
sc-280008-1g
Potassium 4-iodophenyltrifluoroborate,
912350-00-6
1g
¥1158.00 2023-09-05
Key Organics Ltd
AS-2315-0.5G
Potassium 4-iodophenyltrifluoroborate
912350-00-6 >95%
0.5g
£37.00 2025-02-08
eNovation Chemicals LLC
D769603-5g
Potassium4-iodophenyltrifluoroborate
912350-00-6 96%
5g
$245 2023-05-17
TRC
P698773-100mg
Potassium 4-Iodophenyltrifluoroborate
912350-00-6
100mg
$ 65.00 2022-06-02
TRC
P698773-500mg
Potassium 4-Iodophenyltrifluoroborate
912350-00-6
500mg
$ 80.00 2022-06-02
Chemenu
CM218649-25g
Potassium trifluoro(4-iodophenyl)borate
912350-00-6 95%
25g
$475 2021-06-16
Ambeed
A177439-250mg
Potassium 4-iodophenyltrifluoroborate
912350-00-6 98%
250mg
$24.0 2025-03-16
Apollo Scientific
PC200131-5g
Potassium 4-iodophenyltrifluoroborate
912350-00-6 99%
5g
£107.00 2025-02-21
Key Organics Ltd
AS-2315-5MG
Potassium 4-iodophenyltrifluoroborate
912350-00-6 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
AS-2315-1G
Potassium 4-iodophenyltrifluoroborate
912350-00-6 >95%
1g
£50.00 2025-02-08

Potassium 4-iodophenyltrifluoroborate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol ,  Water ;  30 min, 0 °C; overnight, rt
Referência
Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates
Music, Arif ; et al, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Método de produção 2

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Iodine ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 Reagents: Potassium bifluoride Solvents: Water ;  10 min, rt
Referência
Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety
Molander, Gary A.; et al, Journal of Organic Chemistry, 2006, 71(19), 7491-7493

Método de produção 3

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  rt → 0 °C; overnight, rt
Referência
Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation
Music, Arif ; et al, Organic Letters, 2021, 23(11), 4179-4184

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  15 min, rt
Referência
Denitrogenative Pd/Cu-catalyzed Suzuki-type Cross-coupling of Aryltrifluoroborates with Arylhydrazine Hydrochlorides in Water under Room Temperature
Wang, Guofang; et al, Applied Organometallic Chemistry, 2018, 32(3),

Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; 1 h, -78 °C; 40 min, -78 °C → rt
1.2 Reagents: Potassium bifluoride Solvents: Water ;  30 min, rt
Referência
Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halides
Cho, Young Ae; et al, Organic Letters, 2009, 11(19), 4330-4333

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  1 h, 70 °C
Referência
A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates
Churches, Quentin I.; et al, Journal of Organic Chemistry, 2015, 80(11), 5428-5435

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  rt → 0 °C; overnight, rt
Referência
Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation
Music, Arif ; et al, Organic Letters, 2021, 23(11), 4179-4184

Método de produção 8

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  30 min, 0 °C; overnight, rt
Referência
Photocatalyzed transition-metal-free oxidative cross-coupling reactions of tetraorganoborates
Music, Arif; et al, ChemRxiv, 2020, 1, 1-6

Método de produção 9

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol ,  Water ;  30 min, 0 °C; overnight, rt
Referência
Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates
Music, Arif ; et al, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Potassium 4-iodophenyltrifluoroborate Raw materials

Potassium 4-iodophenyltrifluoroborate Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
江苏科伦多食品配料有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
江苏科伦多食品配料有限公司
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica